3,6-bis(4-nitrobenzylidene)-2,5-piperazinedione
Overview
Description
The compound “3,6-bis(4-nitrobenzylidene)-2,5-piperazinedione” is a type of Schiff base . Schiff bases are organic compounds that contain the imine (-C=N-) group . They play an important role in many aspects of organic compounds and have a wide variety of biological and medicinal properties .
Synthesis Analysis
The synthesis of this compound could involve the reaction of 3-nitrobenzaldehyde and 4-piperidone hydrate hydrochloride dissolved in acetic acid . Ultrasound irradiation has been used in the synthesis of Schiff base derivatives, allowing the preparation of target products with high yields in a very short reaction time .Molecular Structure Analysis
The molecular structure of this compound can be determined by single-crystal structure analysis . In one molecule, two 3-nitro phenyl groups on both sides of 3,5-bis(arylidene)-4-piperidone are symmetric compared with the central piperidin-4-one, which adopt the E stereochemistry of olefinic double bonds .Chemical Reactions Analysis
Schiff bases, including this compound, have enhanced reaction activity due to the presence of the imine (-C=N-) group . They readily undergo aromatic nucleophilic substitution .Mechanism of Action
Future Directions
The future directions for this compound could involve further exploration of its biological and medicinal properties . Additionally, the use of ultrasound irradiation in its synthesis could be further optimized for industrial applications . The compound could also be further studied for its physical and chemical properties .
properties
IUPAC Name |
(3E,6E)-3,6-bis[(4-nitrophenyl)methylidene]piperazine-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O6/c23-17-15(9-11-1-5-13(6-2-11)21(25)26)19-18(24)16(20-17)10-12-3-7-14(8-4-12)22(27)28/h1-10H,(H,19,24)(H,20,23)/b15-9+,16-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSNRJCFOKIHOY-KAVGSWPWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/NC(=O)/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/NC2=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3E,6E)-3,6-bis[(4-nitrophenyl)methylidene]piperazine-2,5-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.